molecular formula C7H8ClN B8052228 3-Chloro-5-ethylpyridine

3-Chloro-5-ethylpyridine

Cat. No.: B8052228
M. Wt: 141.60 g/mol
InChI Key: ISNXKHNMSSUKBV-UHFFFAOYSA-N
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Description

3-Chloro-5-ethylpyridine (CAS: 1335053-43-4) is a pyridine derivative featuring a chlorine atom at the 3-position and an ethyl group at the 5-position of the aromatic ring.

Properties

IUPAC Name

3-chloro-5-ethylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN/c1-2-6-3-7(8)5-9-4-6/h3-5H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNXKHNMSSUKBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CN=C1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chloro-5-ethylpyridine can be synthesized through several methods. One common approach involves the chlorination of 5-ethylpyridine using a chlorinating agent such as phosphorus pentachloride or thionyl chloride. The reaction is typically carried out under reflux conditions to ensure complete chlorination.

Industrial Production Methods: In an industrial setting, this compound can be produced via catalytic vapor phase synthesis. This method involves the reaction of acetaldehyde, formaldehyde, and ammonia in the presence of a catalyst. The process is conducted at elevated temperatures and pressures to achieve high yields.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 3-Chloro-5-ethylpyridine can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethyl group in this compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium amide or thiourea can be used under mild conditions.

    Oxidation: Strong oxidizing agents like potassium permanganate in acidic or basic medium.

Major Products:

  • Substitution reactions yield derivatives such as 3-amino-5-ethylpyridine or 3-thio-5-ethylpyridine.
  • Oxidation reactions produce compounds like 3-chloro-5-formylpyridine or 3-chloro-5-carboxypyridine.

Scientific Research Applications

3-Chloro-5-ethylpyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a building block for the development of biologically active compounds.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Chloro-5-ethylpyridine depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of their activity. The exact pathways involved can vary based on the specific derivative or application being studied.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key pyridine derivatives with 3-Chloro-5-ethylpyridine:

Compound Name Substituents CAS Number Key Functional Features
This compound Cl (C3), CH₂CH₃ (C5) 1335053-43-4 Ethyl group (electron-donating), chloro
3-Chloro-5-(trifluoromethyl)pyridine Cl (C3), CF₃ (C5) 85148-26-1 CF₃ (electron-withdrawing), enhances stability
5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine Cl (C5), CH₂Cl (C2), CF₃ (C3) 1227606-22-5 Dual chloro groups, CF₃; higher reactivity
Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate Cl (C3), CF₃ (C5), COOCH₃ (C2) N/A Ester group; potential for further derivatization
2-Amino-5-chloro-3-iodopyridine NH₂ (C2), Cl (C5), I (C3) N/A Amino group (nucleophilic), iodine (leaving group)

Physicochemical Properties

  • Lipophilicity : Trifluoromethyl and chloromethyl substituents (e.g., 5-Chloro-2-(chloromethyl)-3-(trifluoromethyl)pyridine) increase hydrophobicity, whereas ethyl groups balance moderate lipophilicity .

Biological Activity

3-Chloro-5-ethylpyridine is a pyridine derivative that has garnered attention due to its potential biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Chemical Formula : C7_7H8_8ClN
  • Molecular Weight : 155.60 g/mol

The presence of the chlorine atom and the ethyl group on the pyridine ring significantly influences its biological activity by affecting the compound's lipophilicity and ability to interact with biological membranes.

Antibacterial Properties

Research indicates that this compound exhibits significant antibacterial activity. It primarily targets bacterial enzymes involved in critical metabolic pathways, particularly those associated with cell wall synthesis and fatty acid metabolism.

Mechanism of Action :

  • Inhibition of Fatty Acid Synthase (FAS) : The compound has been shown to inhibit bacterial FAS, which is essential for synthesizing membrane components in both Gram-positive and Gram-negative bacteria. This inhibition leads to reduced cell viability and growth inhibition .
  • Targeting Sfp-PPTase : this compound derivatives have been identified as potential inhibitors of Sfp-PPTase, an enzyme crucial for bacterial virulence and secondary metabolism .

Case Studies

  • Study on Methicillin-resistant Staphylococcus aureus (MRSA) :
    • In vitro assays demonstrated that this compound exhibits potent antibacterial activity against MRSA strains, with an IC50_{50} value in the low micromolar range. The compound's mechanism involves disrupting the fatty acid synthesis pathway, leading to cell death .
  • Chemical Genetic Studies :
    • A study involving Escherichia coli revealed that resistance mechanisms to this compound could involve efflux pumps, which are often responsible for multidrug resistance in bacteria .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the antibacterial efficacy of this compound derivatives. Modifications to the pyridine ring can enhance or diminish biological activity:

ModificationEffect on Activity
Addition of electron-withdrawing groupsSignificant loss of antibacterial activity
Methylation of nitrogenRetained some activity
Alteration of thiourea groupComplete loss of activity

These findings suggest that specific structural features are essential for maintaining antibacterial potency.

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